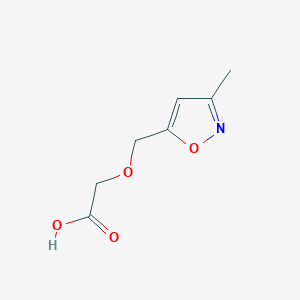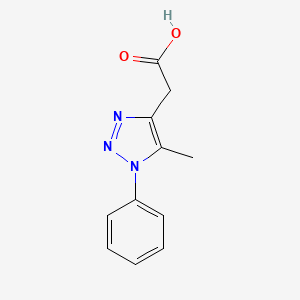
2-((3-Methylisoxazol-5-yl)methoxy)acetic acid
Übersicht
Beschreibung
“2-((3-Methylisoxazol-5-yl)methoxy)acetic acid” is an organic compound with the molecular formula C7H9NO4 . It is used as a synthetic intermediate and is commonly used in the preparation of drugs and biologically active molecules .
Molecular Structure Analysis
The molecular weight of “this compound” is 171.15 g/mol . The IUPAC name for this compound is “2-((3-methyl-1,2-oxazol-5-yl)methoxy)acetic acid” and its InChI is "InChI=1S/C7H9NO4/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3" .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 171.15 g/mol . It is slightly soluble in water, but soluble in alcohol, ether, and other organic solvents .Wissenschaftliche Forschungsanwendungen
MIMOA has been shown to have various scientific research applications, including its potential use as an anti-inflammatory agent. In a study conducted by Kim et al. (2018), MIMOA was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, MIMOA has been shown to have potential neuroprotective effects. In a study conducted by Huang et al. (2019), MIMOA was found to protect against oxidative stress-induced neuronal damage in vitro.
Wirkmechanismus
The exact mechanism of action of MIMOA is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in inflammation and oxidative stress. MIMOA has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation. Additionally, MIMOA has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MIMOA has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, MIMOA has been shown to have potential anti-cancer properties. In a study conducted by Li et al. (2020), MIMOA was found to inhibit the growth of human hepatocellular carcinoma cells in vitro. Additionally, MIMOA has been shown to have potential anti-diabetic effects. In a study conducted by Liu et al. (2019), MIMOA was found to improve glucose metabolism in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MIMOA in lab experiments is its synthetic nature, which allows for precise control over its concentration and purity. Additionally, MIMOA has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using MIMOA is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on MIMOA. One potential direction is the investigation of its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of MIMOA and its potential as a neuroprotective agent. Finally, the potential anti-cancer and anti-diabetic properties of MIMOA warrant further investigation.
Conclusion:
In conclusion, MIMOA is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its anti-inflammatory, neuroprotective, anti-cancer, and anti-diabetic properties make it a promising compound for future research. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-5-2-6(12-8-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTTUNQXSPDJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374175.png)
![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374181.png)



![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374214.png)

![Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy]-](/img/structure/B3374227.png)
![5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3374229.png)
![3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3374237.png)
![2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374239.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3374241.png)

![7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine](/img/structure/B3374257.png)